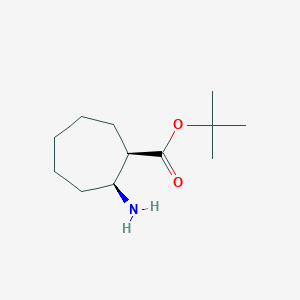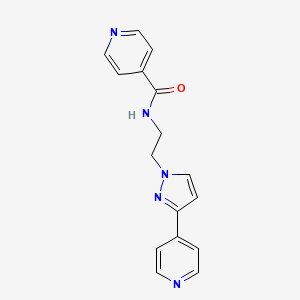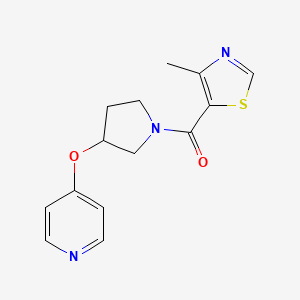
(4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone” is a versatile material used in scientific research1. It exhibits unique properties that make it suitable for various applications, such as drug discovery, catalyst development, and material synthesis1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “(4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone”. However, it’s worth noting that the synthesis of similar compounds often involves complex chemical reactions2.Molecular Structure Analysis
The specific molecular structure analysis of “(4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone” is not available in the retrieved resources. However, the compound likely has a complex structure due to the presence of multiple functional groups1.Chemical Reactions Analysis
The specific chemical reactions involving “(4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone” are not detailed in the available resources. However, similar compounds are known to participate in a variety of chemical reactions, often leading to the formation of new compounds with unique properties2.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “(4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone” are not detailed in the available resources. However, it’s likely that the compound exhibits properties common to similar compounds, such as solubility in certain solvents and reactivity with certain reScientific Research Applications
Anticancer and Antimicrobial Applications
The synthesis of novel heterocyclic compounds, incorporating oxazole, pyrazoline, and pyridine moieties, has been explored for their potential anticancer and antimicrobial properties. These compounds have shown promising results against a panel of 60 cancer cell lines at the National Cancer Institute (NCI, USA), with certain compounds exhibiting high potency. Additionally, in vitro antibacterial and antifungal activities have been documented, suggesting these compounds could contribute to overcoming microbial resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Molecular Structure and DFT Studies
Research on boric acid ester intermediates with benzene rings, including the detailed analysis of molecular structures through X-ray diffraction and density functional theory (DFT) calculations, has been conducted. These studies provide insights into the physicochemical properties of such compounds, aiding in the understanding of their potential applications in various fields (Huang et al., 2021).
Role in Intermolecular Cycloaddition
The compound has been utilized in the context of intermolecular 1,3-cycloaddition reactions, demonstrating its utility in the synthesis of heteroaryl methanones. These reactions pave the way for creating novel compounds with potential applications in medicinal chemistry and drug development (Zanirato, 2002).
P2X7 Antagonist for Mood Disorders
A dipolar cycloaddition reaction has been developed to access P2X7 antagonists, showcasing the potential use of related compounds in the treatment of mood disorders. This research highlights the therapeutic implications and the importance of such compounds in developing new treatment options (Chrovian et al., 2018).
Synthesis and Application in Organic Chemistry
Studies have also focused on the synthesis of related compounds and their applications in organic chemistry, including the preparation of agrochemicals or medicinal compounds. These findings underscore the compound's role as a versatile intermediate in synthetic organic chemistry (Ghelfi et al., 2003).
properties
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-13(20-9-16-10)14(18)17-7-4-12(8-17)19-11-2-5-15-6-3-11/h2-3,5-6,9,12H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAGBAHEBKHMLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiazol-5-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}benzoic acid](/img/structure/B2427965.png)
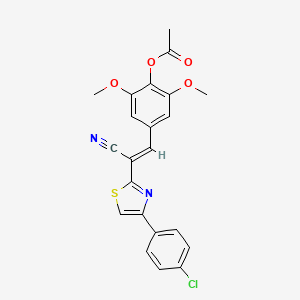
![4'-[(benzylamino)sulfonyl]-N-(2-chlorobenzyl)biphenyl-3-carboxamide](/img/structure/B2427969.png)
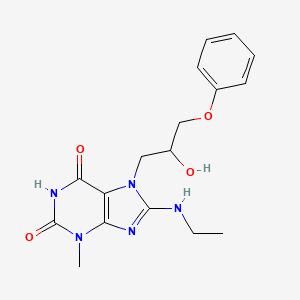





![2-((2-methoxyethyl)amino)-3-(4-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2427981.png)

